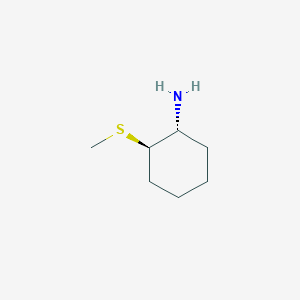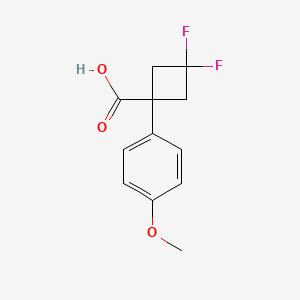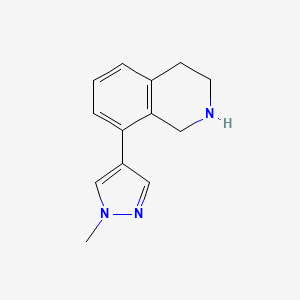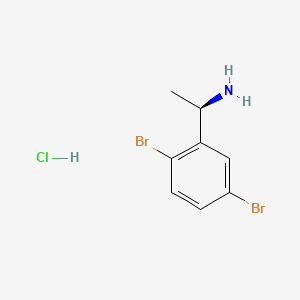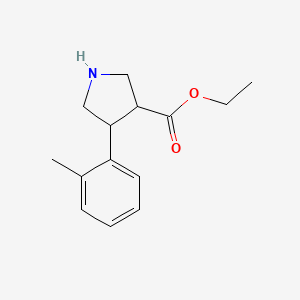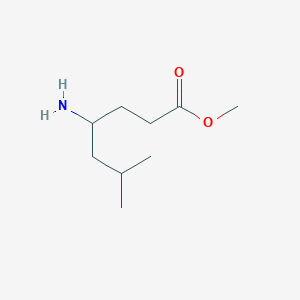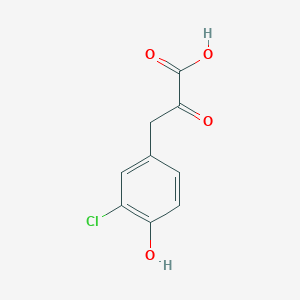
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid, also known as 3-Chloro-4-hydroxyphenylacetic acid, is a compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It is a chlorinated derivative of phenylacetic acid and is known for its role as an auxin influx inhibitor . This compound is one of the major chlorinated metabolites of chlorotyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)-2-oxopropanoic acid.
Scientific Research Applications
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake . This disruption affects various physiological processes in plants, including cell elongation, division, and differentiation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylglycine: Another chlorinated derivative with similar structural features but different biological activities.
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid: A compound with additional chlorine atoms, exhibiting different physicochemical properties.
Uniqueness
3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific role as an auxin influx inhibitor and its distinct chlorinated structure. Its ability to interfere with auxin transport sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H7ClO4 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI Key |
UVZXGDOSSJNLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


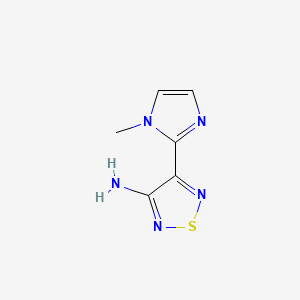
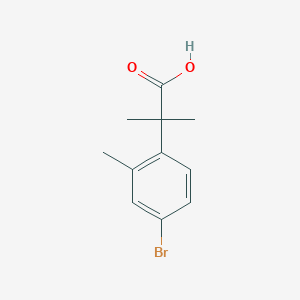

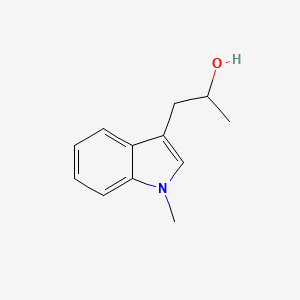

![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
